

Spectroscopic Characterization of 4-Bromo-3-cyanopyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-cyanopyridine

Cat. No.: B125802

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromo-3-cyanopyridine** (also known as 4-bromonicotinonitrile), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

While a complete, experimentally verified dataset for **4-bromo-3-cyanopyridine** is not publicly available in comprehensive spectral databases, the following tables summarize the expected and observed data based on the analysis of its constituent functional groups and data from closely related analogs such as 4-cyanopyridine and 3-bromopyridine.

Table 1: ^1H NMR (Proton NMR) Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.8 - 9.0	s	-
H-5	~7.8 - 8.0	d	~5.0
H-6	~8.6 - 8.8	d	~5.0

Predicted data is based on the analysis of substituted pyridine derivatives. The exact chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Table 2: ^{13}C NMR (Carbon NMR) Data (Predicted)

Carbon Atom	Chemical Shift (δ , ppm)
C-2	~152 - 155
C-3 (C-CN)	~110 - 115
C-4 (C-Br)	~125 - 130
C-5	~130 - 135
C-6	~150 - 153
CN	~115 - 120

Predicted data is based on the analysis of substituted pyridine and nitrile compounds.

Table 3: IR (Infrared) Spectroscopy Data

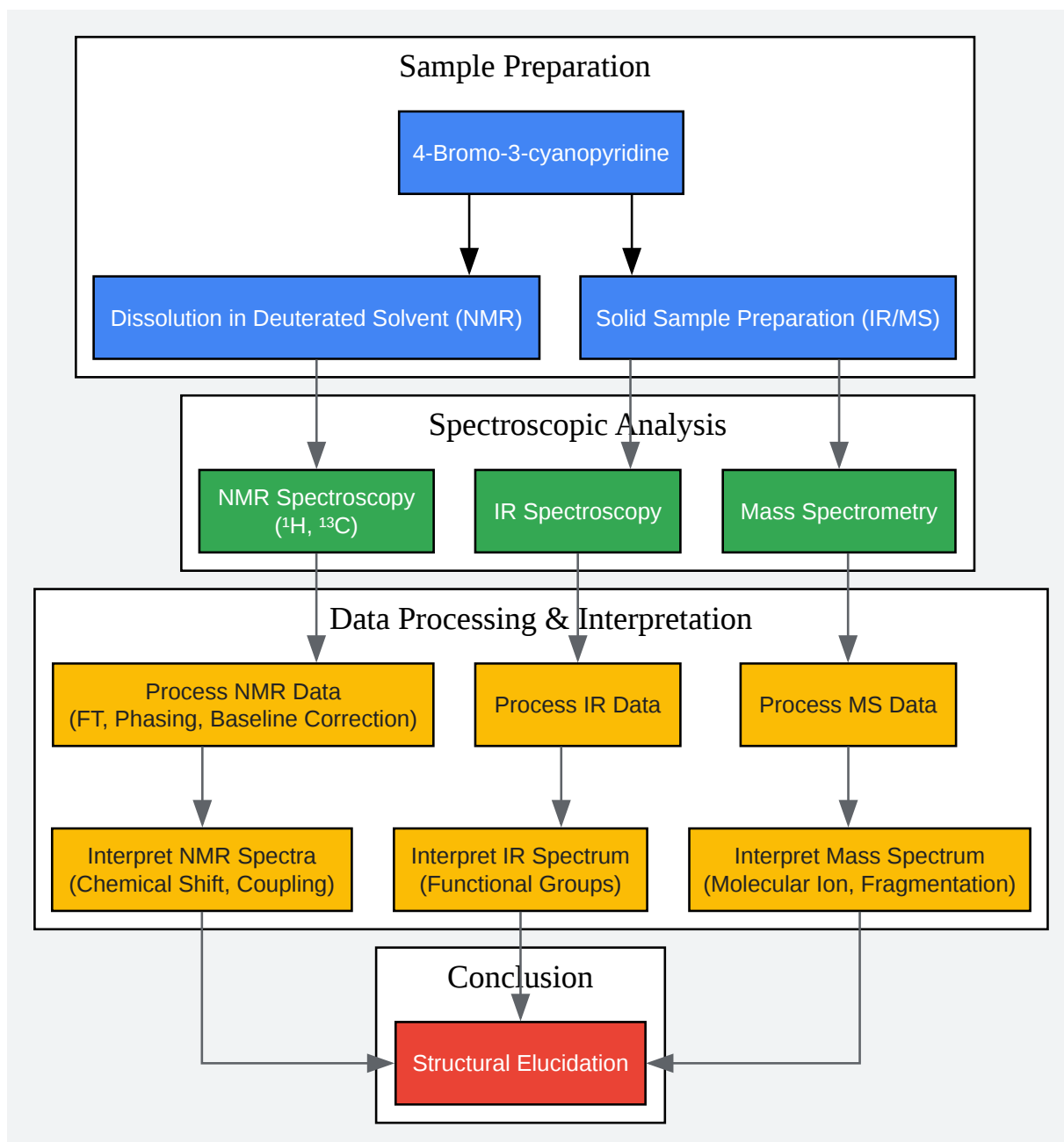
Functional Group	Characteristic Absorption (cm^{-1})	Intensity
$\text{C}\equiv\text{N}$ (Nitrile)	2220 - 2240	Medium to Strong
$\text{C}=\text{N}$, $\text{C}=\text{C}$ (Aromatic Ring)	1550 - 1600	Medium to Strong
$\text{C}-\text{H}$ (Aromatic)	3000 - 3100	Medium to Weak
$\text{C}-\text{Br}$	500 - 600	Medium to Strong

Table 4: MS (Mass Spectrometry) Data

Ion	m/z (Mass-to-Charge Ratio)	Notes
[M] ⁺	182/184	Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1 ratio).
[M-Br] ⁺	103	Fragment corresponding to the loss of a bromine atom.
[M-CN] ⁺	156/158	Fragment corresponding to the loss of the cyanide group.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-bromo-3-cyanopyridine**.



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